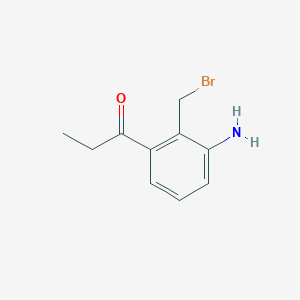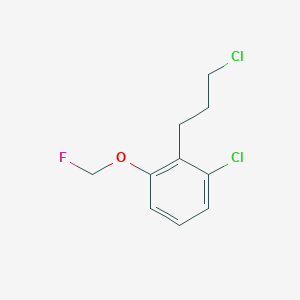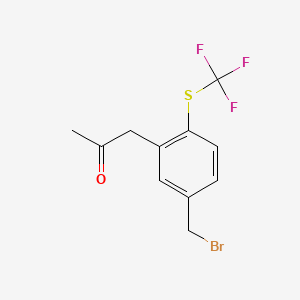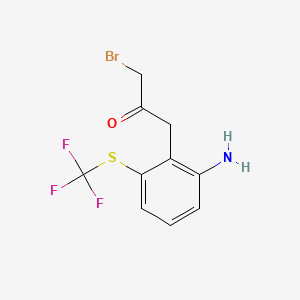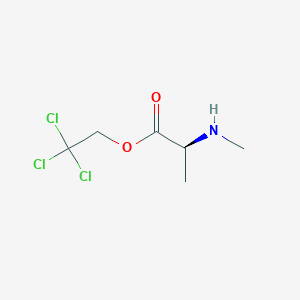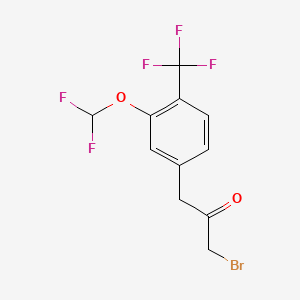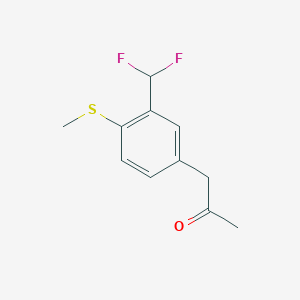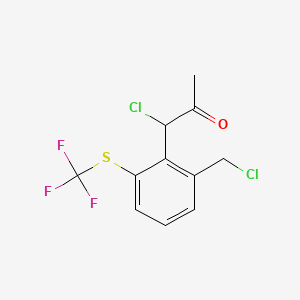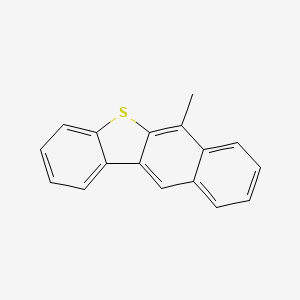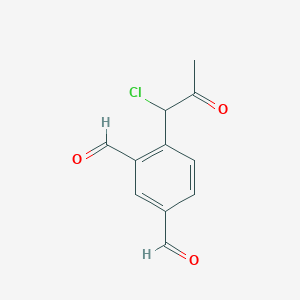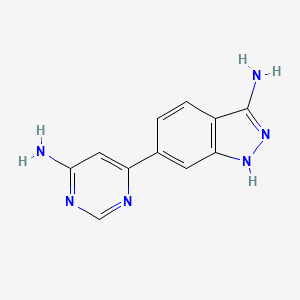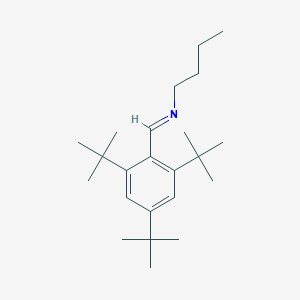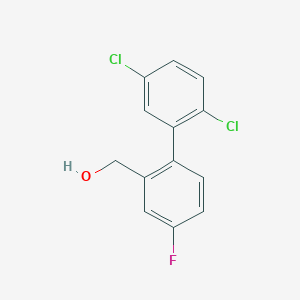
1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene typically involves the alkylation of a fluorobenzene derivative. One common method is the Friedel-Crafts alkylation, where 3-chloropropyl chloride is reacted with 4-ethyl-3-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The fluorine atom can be reduced under specific conditions, although this is less common due to the strength of the carbon-fluorine bond.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 1-(3-aminopropyl)-4-ethyl-3-fluorobenzene.
Oxidation: Formation of 1-(3-chloropropyl)-4-ethyl-3-fluorobenzoic acid.
Reduction: Formation of 1-(3-chloropropyl)-4-ethylbenzene.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloropropyl)-4-methyl-3-fluorobenzene
- 1-(3-Chloropropyl)-4-ethylbenzene
- 1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene
Uniqueness
1-(3-Chloropropyl)-4-ethyl-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of the 3-chloropropyl group, ethyl group, and fluorine atom provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C11H14ClF |
|---|---|
Peso molecular |
200.68 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-1-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-10-6-5-9(4-3-7-12)8-11(10)13/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
DXMAODXSWXGBFY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)CCCCl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


